

# Application Notes and Protocols for CpNMT-IN-1 in Protein Myristoylation Studies

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## Compound of Interest

Compound Name: CpNMT-IN-1

Cat. No.: B15563123

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## Introduction

Protein N-myristoylation is a critical lipid modification where N-myristoyltransferase (NMT) attaches a myristate group to the N-terminal glycine of numerous proteins. This modification is essential for protein localization, stability, and involvement in key signaling pathways.

Dysregulation of N-myristoylation has been implicated in various diseases, including cancer and infectious diseases, making NMT a promising therapeutic target.

**CpNMT-IN-1** is a selective inhibitor of *Cryptosporidium parvum* N-myristoyltransferase (CpNMT). Its development provides a valuable chemical tool for studying the role of protein myristoylation in this parasitic protozoan, a significant cause of diarrheal disease. These application notes provide detailed information and protocols for utilizing **CpNMT-IN-1** in research and drug development.

## CpNMT-IN-1: Overview and Properties

**CpNMT-IN-1**, also referred to as compound 11e in its primary publication, is a potent inhibitor of *C. parvum* NMT.

Property	Value
Chemical Formula	C25H25ClN4O4S
Target	Cryptosporidium parvum N-myristoyltransferase (CpNMT)
Mechanism of Action	Inhibition of NMT enzymatic activity, preventing the transfer of myristoyl-CoA to substrate proteins.

## Quantitative Data

The inhibitory activity of **CpNMT-IN-1** has been characterized in both enzymatic and cell-based assays.

Assay Type	Target/Organism	Parameter	Value	Reference
Enzyme Inhibition Assay	Cryptosporidium parvum NMT (CpNMT)	IC50	2.5 $\mu$ M	Sigalapalli D K, et al., 2025
Enzyme Inhibition Assay	Human NMT1 (HsNMT1)	IC50	~12.5 $\mu$ M	Sigalapalli D K, et al., 2025
Cell-Based Growth Inhibition	Cryptosporidium parvum	EC50	6.9 $\mu$ M	Sigalapalli D K, et al., 2025

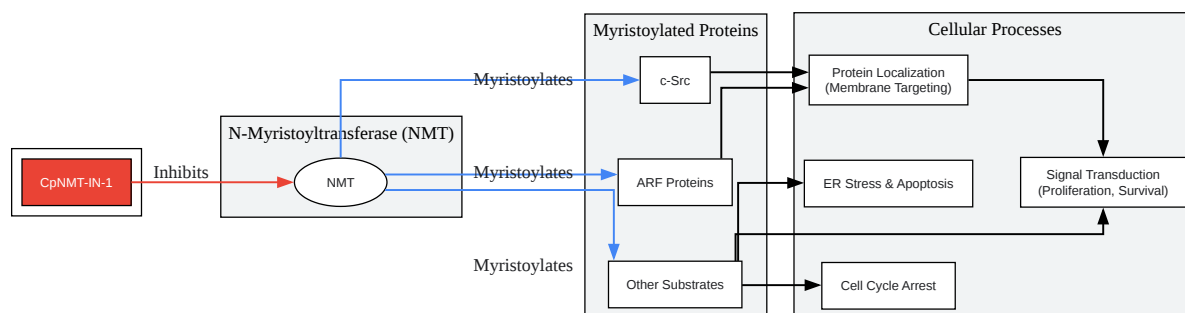
Note: The ~5-fold selectivity for CpNMT over HsNMT1 makes **CpNMT-IN-1** a valuable tool for studying the parasite's specific biology.

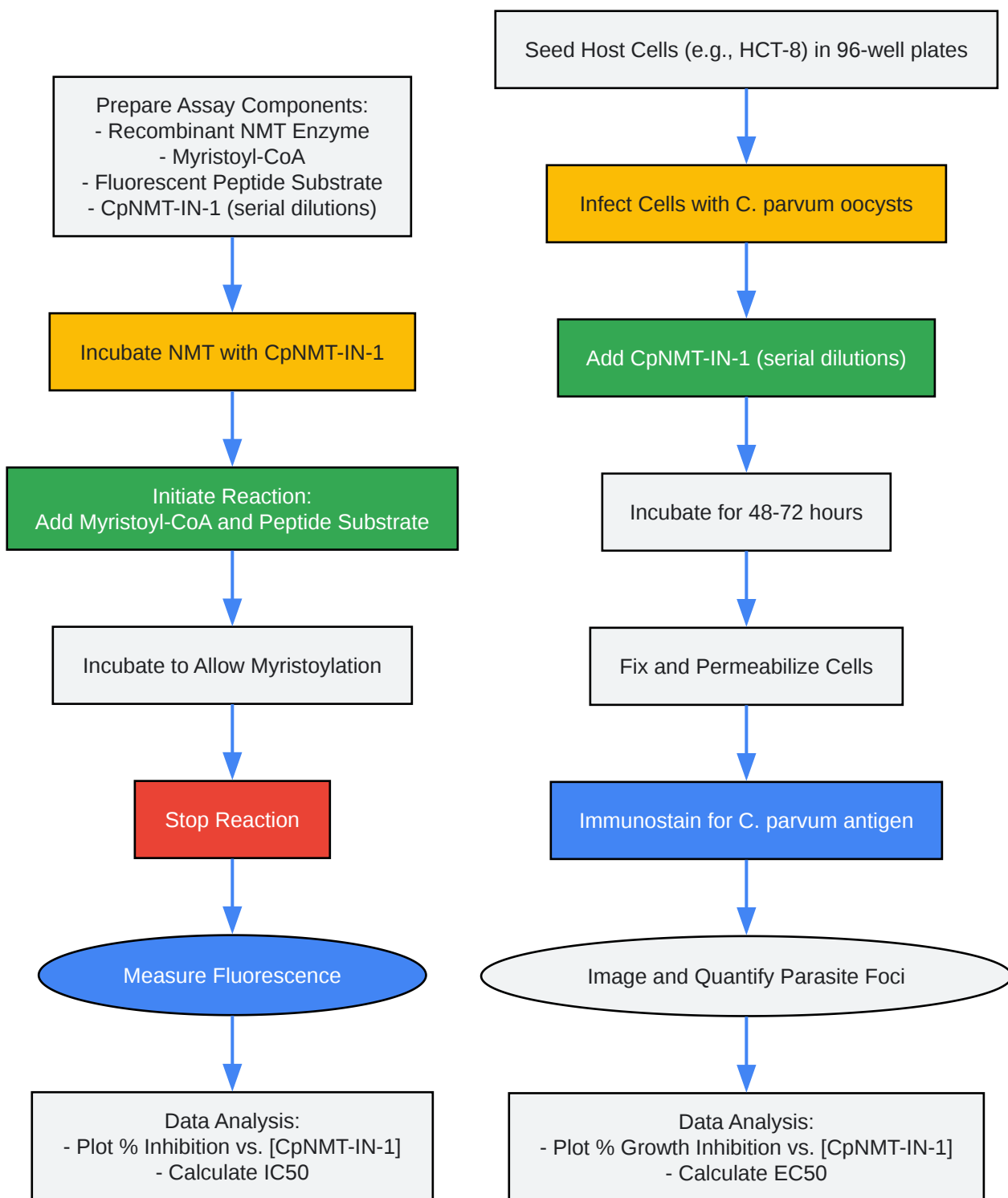
## Signaling Pathways Affected by NMT Inhibition

Inhibition of N-myristoyltransferase can have pleiotropic effects on cellular signaling due to the diverse roles of myristoylated proteins. While research on **CpNMT-IN-1** is specific to *C. parvum*, the broader consequences of NMT inhibition observed in other systems, particularly in cancer and other parasitic organisms, can inform its application.

Key affected pathways include:

- **Protein Trafficking and Localization:** Many myristoylated proteins, such as ADP-ribosylation factors (ARFs), are crucial for vesicular transport between the ER and Golgi. Inhibition of their myristoylation disrupts their membrane association and function.[\[1\]](#)
- **Signal Transduction Cascades:** The proto-oncogene c-Src is a well-known myristoylated protein. Its myristoylation is essential for its localization to the plasma membrane and subsequent activation of downstream signaling pathways involved in cell proliferation and survival.[\[1\]](#)[\[2\]](#)
- **Apoptosis and Cell Cycle Control:** NMT inhibition has been shown to induce apoptosis and cause cell cycle arrest, particularly at the G1 phase. This is likely due to the mislocalization or dysfunction of myristoylated proteins involved in these processes.[\[1\]](#)[\[3\]](#)
- **Endoplasmic Reticulum (ER) Stress:** The disruption of protein processing and transport due to NMT inhibition can lead to the accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR) and ER stress.[\[1\]](#)[\[2\]](#)





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